

Yoda1: A Selective Agonist for Piezo1 over Piezo2

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Compound of Interest

Compound Name: Yoda-1

Cat. No.: B1683513

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For researchers, scientists, and drug development professionals, understanding the selectivity of chemical tools is paramount for designing precise experiments and developing targeted therapeutics. This guide provides a comprehensive comparison of the effects of Yoda1 on the mechanosensitive ion channels Piezo1 and Piezo2, supported by experimental data.

Yoda1 is a small molecule agonist that has been instrumental in elucidating the physiological roles of Piezo1. Experimental evidence robustly demonstrates that Yoda1 is highly selective for Piezo1 and does not activate its homolog, Piezo2. This selectivity makes Yoda1 an invaluable tool for distinguishing the specific functions of Piezo1 in various cellular processes.

Quantitative Comparison of Yoda1 Activity on Piezo1 vs. Piezo2

Experimental data from multiple studies consistently show that Yoda1 activates Piezo1 in a concentration-dependent manner, while having no discernible effect on Piezo2. This selectivity has been demonstrated using key techniques such as calcium imaging and electrophysiology.

Parameter	Piezo1	Piezo2	Reference
EC50 (Electrophysiology)	1391 nM	No response	[1][2]
EC50 (Calcium Imaging)	~10-30 μ M (apparent)	No response	[2]
Qualitative Effect	Activation	No effect	[2][3][4][5]

Note: The apparent EC50 for Piezo1 in calcium imaging assays can be influenced by factors such as compound solubility and cell type.[2]

Experimental Evidence for Selectivity

Calcium Imaging

A foundational study by Syeda et al. (2015) utilized a cell-based fluorescence assay to screen for compounds that activate Piezo channels. Concentration-response experiments showed that Yoda1 induced robust calcium (Ca^{2+}) responses in HEK293T cells transfected with either human or mouse Piezo1.[2] In stark contrast, no significant Ca^{2+} influx was observed in cells transfected with Piezo2, even at high concentrations of Yoda1.[2] This clearly indicates the selectivity of Yoda1 for Piezo1.

Electrophysiology

Patch-clamp electrophysiology provides a direct measure of ion channel activity. Whole-cell recordings have shown that while Yoda1 does not directly gate Piezo1 open in the absence of mechanical stimuli, it significantly slows the inactivation kinetics of mechanically-activated Piezo1 currents.[2] This modulatory effect was not observed in cells expressing Piezo2, further confirming the selectivity of Yoda1.[2]

Experimental Protocols

Calcium Imaging Protocol

- **Cell Culture and Transfection:** HEK293T cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are plated

on poly-D-lysine coated coverslips and transiently transfected with plasmids encoding either human/mouse Piezo1 or mouse Piezo2.

- **Fluorescent Dye Loading:** Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in assay buffer for approximately 60 minutes at room temperature.
- **Assay Performance:** After washing to remove excess dye, baseline fluorescence is recorded. Yoda1 is then added at various concentrations, and the change in fluorescence intensity, indicative of intracellular calcium levels, is monitored using a fluorescence imaging plate reader.
- **Data Analysis:** The change in fluorescence is plotted against the Yoda1 concentration to generate a dose-response curve and determine the apparent EC50 value.

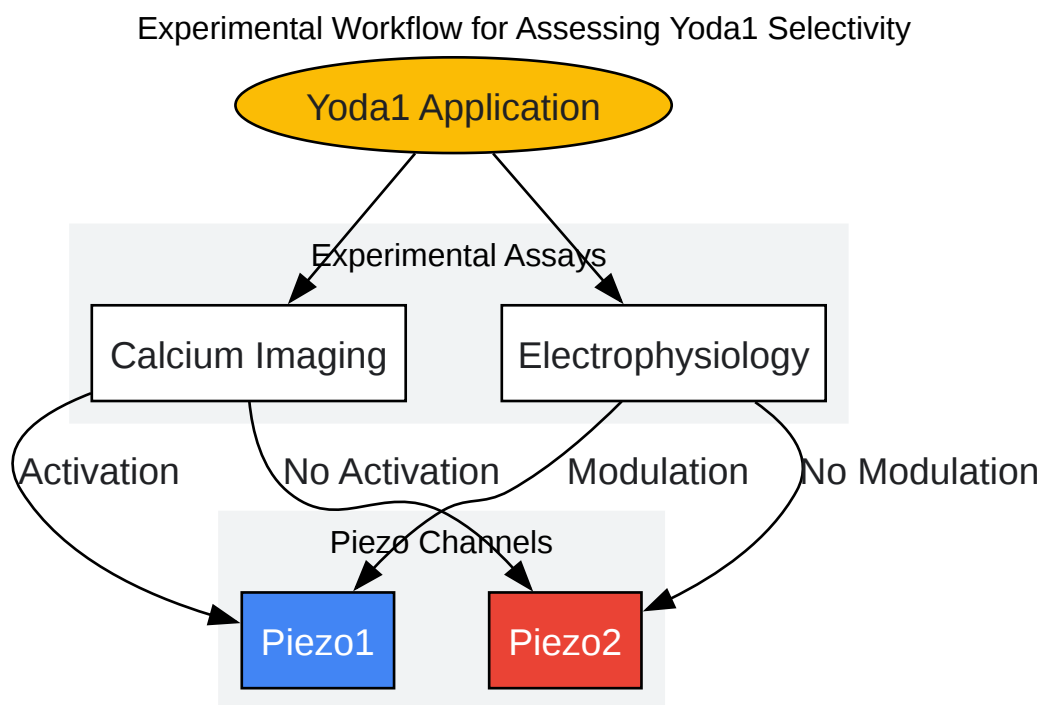
Electrophysiology (Whole-Cell Patch Clamp) Protocol

- **Cell Preparation:** HEK293T cells transfected with either Piezo1 or Piezo2 are used for recordings.
- **Recording Setup:** Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution typically contains (in mM): 133 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 D-glucose, adjusted to pH 7.3. The intracellular solution contains (in mM): 133 CsCl, 1 CaCl₂, 5 EGTA, 10 HEPES, 4 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.3.
- **Mechanical Stimulation:** A fire-polished glass pipette is used to apply mechanical stimuli to the cell membrane.
- **Yoda1 Application:** Yoda1 is applied to the cells via the perfusion system.
- **Data Acquisition and Analysis:** Mechanically activated currents are recorded in the absence and presence of Yoda1. The inactivation kinetics of the currents are analyzed to determine the effect of Yoda1.

Signaling Pathways and Experimental Workflow

The activation of Piezo1 by Yoda1 leads to a cascade of downstream signaling events, primarily initiated by calcium influx. In contrast, the lack of Piezo2 activation by Yoda1 means

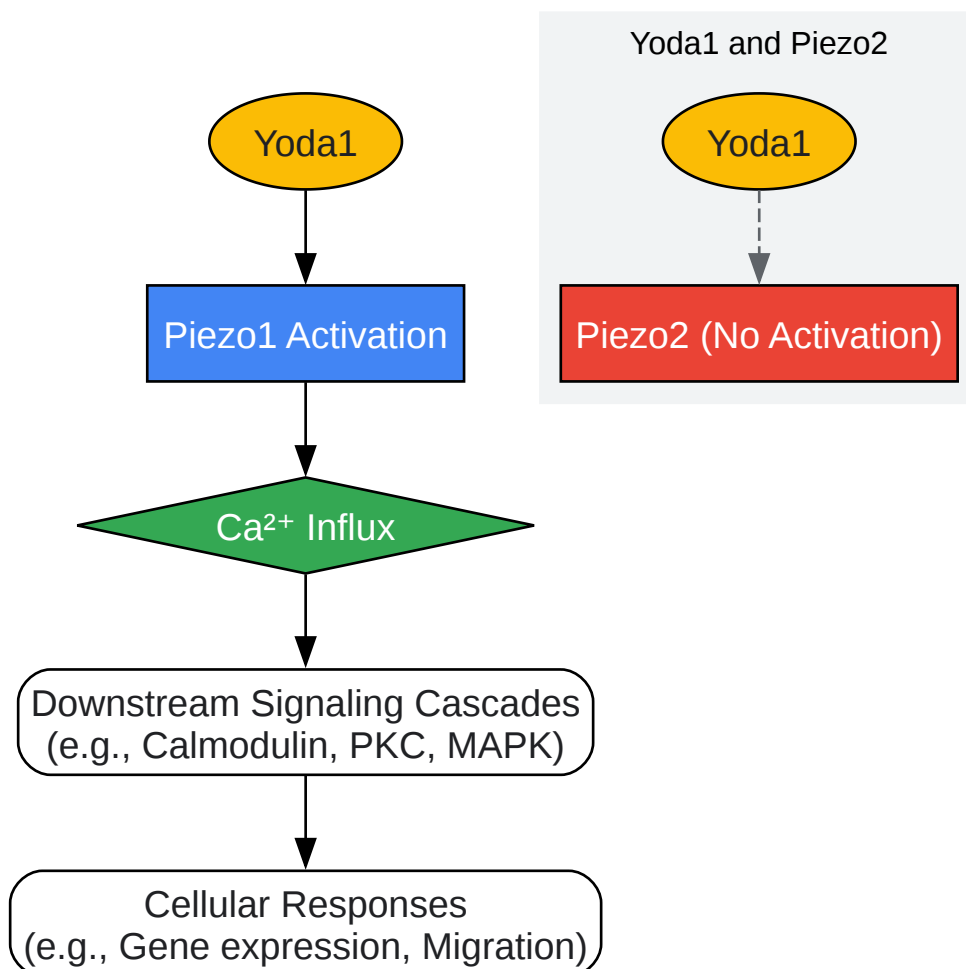
these pathways are not initiated through this mechanism.



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Caption: Workflow of experiments to determine Yoda1 selectivity.

Downstream Signaling of Piezo1 Activation by Yoda1



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Caption: Piezo1 signaling pathway activated by Yoda1.

Conclusion

The available experimental data unequivocally demonstrates that Yoda1 is a selective agonist for Piezo1 over Piezo2. This high degree of selectivity makes Yoda1 an essential pharmacological tool for isolating and studying the specific contributions of Piezo1 to mechanotransduction in a wide range of physiological and pathological contexts. Researchers

can confidently use Yoda1 to probe Piezo1 function, knowing that the observed effects are unlikely to be confounded by off-target activation of Piezo2.

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